(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile is an organic compound that features a benzimidazole ring, a naphthalene moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or aldehyde.
Introduction of Naphthalene Moiety: Through a nucleophilic substitution reaction using a naphthalene derivative.
Formation of the Prop-2-enenitrile Group: Via a Knoevenagel condensation reaction with an appropriate aldehyde and a nitrile source.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Naphthalene Derivatives: Compounds like naphthalene or 2-naphthol.
Nitrile-Containing Compounds: Compounds like acrylonitrile or benzonitrile.
Uniqueness
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a naphthalene moiety, and a nitrile group, which may confer distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O/c28-17-23(27-29-25-7-3-4-8-26(25)30-27)15-19-10-13-24(14-11-19)31-18-20-9-12-21-5-1-2-6-22(21)16-20/h1-16H,18H2,(H,29,30)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNZGPLDPRHHMX-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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